Product packaging for 2-Bromo-1,3-dimethoxypropane(Cat. No.:CAS No. 90321-39-4)

2-Bromo-1,3-dimethoxypropane

Cat. No.: B3058589
CAS No.: 90321-39-4
M. Wt: 183.04 g/mol
InChI Key: IATIPDVXXMRIGE-UHFFFAOYSA-N
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Description

2-Bromo-1,3-dimethoxypropane is a valuable bifunctional building block in advanced organic synthesis. Its structure, featuring a reactive alkyl bromide and two protected ether groups, makes it a versatile precursor for constructing complex molecules. Researchers primarily utilize this compound as an intermediate in pharmaceutical development and materials science. Its bromine moiety acts as an excellent leaving group for nucleophilic substitution reactions (SN2), enabling the introduction of the propane chain into nitrogen or oxygen-based nucleophiles to create new ethers or amine derivatives. Simultaneously, the dimethoxy groups can serve as protective groups for a ketone or aldehyde, or can be modified under specific conditions to reveal carbonyl functionality, adding to its synthetic utility. As a key intermediate, it facilitates the exploration of new chemical entities in medicinal chemistry and the development of novel polymers. This compound is a flammable liquid and requires careful handling. It is a skin and respiratory irritant, and proper personal protective equipment, including gloves and eye protection, must be used in a well-ventilated area or fume hood . Please note: The information provided is based on data for structurally similar compounds. Specific physical, toxicological, and synthetic application data for this compound should be confirmed from experimental sources. This product is labeled "For Research Use Only (RUO)" and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H11BrO2 B3058589 2-Bromo-1,3-dimethoxypropane CAS No. 90321-39-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-1,3-dimethoxypropane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11BrO2/c1-7-3-5(6)4-8-2/h5H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IATIPDVXXMRIGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(COC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20533986
Record name 2-Bromo-1,3-dimethoxypropane
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Molecular Weight

183.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90321-39-4
Record name 2-Bromo-1,3-dimethoxypropane
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Record name 2-bromo-1,3-dimethoxypropane
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Reactivity and Reaction Mechanisms of 2 Bromo 1,3 Dimethoxypropane

Nucleophilic Substitution Reactions of the Bromine Moiety

Nucleophilic substitution at the C2 position of 2-Bromo-1,3-dimethoxypropane can theoretically proceed via SN1 or SN2 mechanisms. However, the unique structure of the substrate strongly favors a pathway with significant SN1 character, enhanced by the participation of the neighboring methoxy (B1213986) groups.

The SN1 (Substitution Nucleophilic Unimolecular) mechanism is characterized by a multi-step process initiated by the rate-determining departure of the leaving group to form a carbocation intermediate. For this compound, a secondary alkyl halide, the formation of a classical secondary carbocation would typically be slow. However, the molecule is uniquely structured to allow for significant neighboring group participation (NGP), also known as anchimeric assistance. dalalinstitute.comlibretexts.org

The significant impact of anchimeric assistance on reaction rate can be illustrated by comparing the hypothetical solvolysis rates of 2-bromopropane (B125204) and this compound.

SubstrateStructural FeaturesIntermediateExpected Relative Rate of Solvolysis
2-BromopropaneSecondary halide, no participating groupsSecondary Carbocation1
This compoundSecondary halide with two β-methoxy groupsBridged Oxonium Ion>>1 (Significantly faster due to NGP)

This table is a theoretical representation based on established principles of neighboring group participation.

The SN2 (Substitution Nucleophilic Bimolecular) mechanism involves a single, concerted step where a nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the leaving group. The rate of SN2 reactions is highly sensitive to steric hindrance at the reaction center.

For this compound, the electrophilic carbon (C2) is a secondary center, which is inherently more sterically hindered and thus less reactive in SN2 reactions than a primary carbon. Furthermore, the presence of two methoxy groups on the adjacent C1 and C3 carbons contributes additional steric bulk in the vicinity of the reaction site. This steric congestion impedes the required backside approach of the nucleophile, significantly destabilizing the crowded five-coordinate transition state and thus slowing the rate of any potential SN2 reaction.

The competition between SN1 and SN2 pathways is determined by the substrate structure, nucleophile strength, and solvent properties. For this compound, the structural factors overwhelmingly favor the NGP-assisted SN1 pathway.

Substrate Structure : The powerful anchimeric assistance from the methoxy groups provides a low-energy SN1-like pathway, while steric hindrance around the secondary carbon obstructs the SN2 pathway.

Solvent Effects : Polar protic solvents (e.g., water, methanol (B129727), ethanol) strongly favor the SN1 mechanism. They are effective at solvating and stabilizing both the departing bromide anion and the resulting cationic (oxonium ion) intermediate. google.com Polar aprotic solvents (e.g., acetone, DMSO) favor SN2 reactions by solvating the cation of the nucleophilic salt but leaving the anion poorly solvated and thus more reactive. However, even under these conditions, the inherent steric hindrance and the potential for NGP make the SN2 reaction unlikely to be the dominant pathway for this specific substrate.

The interplay of these factors is summarized in the table below.

FactorEffect on SN1 (NGP-assisted)Effect on SN2Favored Pathway for this compound
Substrate (Secondary Halide)Possible, slow without NGPPossible, but slowSN1 (NGP-assisted)
Neighboring Methoxy GroupsStrong rate acceleration (Anchimeric Assistance)Increased steric hindrance (Rate deceleration)
Solvent (Polar Protic)Strongly Favored (stabilizes intermediates)Disfavored (solvates nucleophile)SN1 (NGP-assisted)
Solvent (Polar Aprotic)Less favored than proticFavoredCompetitive, but SN1 (NGP) likely still significant

Elimination Reactions Forming Unsaturated Derivatives

Elimination reactions, which form a pi bond, are common competing pathways for alkyl halides, particularly with strong bases or at higher temperatures. These can occur via E1 (Elimination Unimolecular) or E2 (Elimination Bimolecular) mechanisms.

The E1 mechanism , like the SN1 mechanism, proceeds through a carbocation intermediate. After the leaving group departs, a weak base removes a proton from an adjacent carbon to form a double bond. For this compound, an E1 reaction would compete with the NGP-assisted substitution. The formation of the stable, bridged oxonium ion intermediate in the NGP pathway may reduce the likelihood of a subsequent deprotonation step required for E1 elimination, making substitution the more probable outcome under solvolytic conditions.

The E2 mechanism is a concerted, one-step process where a base removes a proton from a carbon adjacent (β) to the leaving group, while the leaving group departs simultaneously. msu.edu This mechanism requires a strong base and a specific geometric arrangement known as an anti-periplanar conformation, where the β-hydrogen and the bromine leaving group have a dihedral angle of 180°. In this compound, the β-hydrogens are located on C1 and C3. The molecule can readily rotate around its carbon-carbon single bonds to achieve the necessary anti-periplanar alignment for an E2 reaction to occur.

Regioselectivity refers to the preference for forming one constitutional isomer over another when multiple elimination products are possible. In the case of this compound, the two β-carbons (C1 and C3) are chemically equivalent due to the molecule's symmetry. Abstraction of a proton from either C1 or C3 leads to the same product: 1,3-dimethoxyprop-1-ene . Therefore, regioselectivity is not a consideration in the elimination of this specific substrate.

Stereoselectivity refers to the preference for forming one stereoisomer over another. The product, 1,3-dimethoxyprop-1-ene, can exist as two geometric isomers: the (E)-isomer (trans) and the (Z)-isomer (cis). E2 reactions are often stereoselective, with the more stable (E)-isomer typically being the major product because it minimizes steric strain in the transition state. libretexts.org The specific ratio of (E) to (Z) isomers would depend on the reaction conditions and the steric bulk of the base used.

Reactivity of the Ether Linkages

The ether linkages in this compound are generally stable but can undergo cleavage under specific, typically acidic, conditions.

Cleavage Reactions of Dimethoxypropane Structures

The cleavage of ethers is a fundamental reaction in organic chemistry, most efficiently accomplished in the presence of strong acids, particularly hydrogen halides like hydrobromic acid (HBr) or hydroiodic acid (HI). libretexts.orgmasterorganicchemistry.com For this compound, the cleavage of the C-O ether bonds requires harsh conditions. The reaction is initiated by the protonation of the ether oxygen atom by a strong acid, which converts the methoxy group into a good leaving group (methanol). masterorganicchemistry.comyoutube.com

Following protonation, a nucleophile, such as the bromide ion from HBr, attacks the adjacent carbon atom. Given that the methoxy groups are attached to primary carbons, this nucleophilic substitution proceeds via an S_N_2 mechanism. libretexts.orgyoutube.com The bromide ion attacks the less sterically hindered primary carbon, leading to the displacement of methanol and the formation of a new carbon-bromine bond. If excess acid is used, this process can occur at both ether linkages, ultimately converting the molecule into 1,2,3-tribromopropane. The initial alcohol formed can also be converted to an alkyl halide in the presence of excess acid. youtube.com

Table 1: Predicted Products of Acid-Catalyzed Ether Cleavage of this compound

ReagentConditionProbable MechanismExpected Products
Excess HBrHeatS_N_21,2,3-tribromopropane, Methanol, Water
1 eq. HBrHeatS_N_21,3-dibromo-2-methoxypropane, Methanol

Stability and Transformations under Acidic and Basic Conditions

Acidic Conditions: Under acidic conditions, the primary transformation involving the ether linkages is the cleavage reaction described above. The molecule is unstable in the presence of strong, hot acids, leading to the breakdown of the ether bonds. libretexts.orgmasterorganicchemistry.com The reaction pathway is dependent on the structure of the ether; for the primary ether portions of this compound, an S_N_2 pathway is favored. youtube.com

Basic Conditions: Ethers are generally known for their high stability and lack of reactivity under neutral or basic conditions. masterorganicchemistry.com The ether linkages of this compound are resistant to cleavage by bases. However, the molecule as a whole is reactive under strong basic conditions due to the presence of the secondary alkyl bromide. Strong, non-nucleophilic bases can promote an elimination reaction. libretexts.org In an E2 elimination mechanism, the base abstracts a proton from a carbon adjacent to the carbon bearing the bromine (the α-carbon). msu.eduaskthenerd.com This concerted reaction results in the formation of a double bond and the expulsion of the bromide ion. askthenerd.com This reaction would transform this compound into 1,3-dimethoxypropene. This elimination reaction often competes with S_N_2 substitution at the C-Br bond, where the base acts as a nucleophile. libretexts.org

Table 2: Stability and Transformation Summary

ConditionEther Linkage ReactivityC-Br Bond ReactivityPrimary Transformation
Strong Acid (e.g., HBr, heat)Unstable, CleavageStableEther Cleavage
Strong Base (e.g., NaOEt)StableUnstable, Elimination/SubstitutionE2 Elimination / S_N_2 Substitution
Neutral / Weak Base / Weak AcidStableStableNo Reaction

Radical Reactions and Photochemical Transformations

The carbon-bromine bond is susceptible to homolytic cleavage under photochemical or radical-initiating conditions, opening pathways for various transformations.

Photoinduced Cleavage and Rearrangement Studies

The photochemical reactivity of this compound is centered on the C-Br bond, which has a lower bond dissociation energy than the C-H, C-O, or C-C bonds in the molecule. Upon exposure to UV light, the C-Br bond can undergo homolytic cleavage, a process known as photolysis, to generate a secondary carbon-centered radical and a bromine radical. wikipedia.orgyoutube.com

Initiation: CH₃OCH₂-CH(Br)-CH₂OCH₃ + hν (UV light) → CH₃OCH₂-CH(•)-CH₂OCH₃ + Br•

Once formed, this highly reactive 1,3-dimethoxyprop-2-yl radical can undergo several potential reactions in the propagation phase of a radical chain reaction:

Hydrogen Abstraction: The radical can abstract a hydrogen atom from a solvent molecule or another molecule of the starting material to form 1,3-dimethoxypropane (B95874).

Recombination: Two radicals can combine in a termination step. For example, two 1,3-dimethoxyprop-2-yl radicals could couple to form a dimer.

Reaction with other Radicals: The carbon radical could react with the bromine radical to reform the starting material.

While specific rearrangement studies on this molecule are not widely documented, radical rearrangements are a known phenomenon in organic chemistry, although they are generally less common than carbocation rearrangements.

Table 3: Potential Products from Photolysis of this compound

Reaction TypeReactantsPotential Product(s)
InitiationThis compound1,3-dimethoxyprop-2-yl radical, Bromine radical
H-Abstraction1,3-dimethoxyprop-2-yl radical, Solvent (R-H)1,3-Dimethoxypropane
Dimerization2 x 1,3-dimethoxyprop-2-yl radical2,3-bis(methoxymethyl)butane-1,4-diyl diether
Recombination1,3-dimethoxyprop-2-yl radical, Bromine radicalThis compound

Application in Radical-Mediated Organic Synthesis

The ability to generate a carbon-centered radical from this compound makes it a potentially useful substrate in radical-mediated organic synthesis. Radical reactions are valued for their high functional group tolerance and unique reactivity. researchgate.net

One significant application is in radical cyclization reactions . If the this compound scaffold were modified to contain an unsaturated group (e.g., an alkene or alkyne) at an appropriate position, the radical generated at C-2 could add intramolecularly to the multiple bond. nih.gov This process is a powerful method for constructing five- or six-membered rings. For instance, a suitably designed precursor derived from this compound could be used to synthesize substituted cyclic ethers. The reaction is typically initiated with a radical initiator like AIBN (azobisisobutyronitrile) and a radical chain carrier such as tributyltin hydride. nih.gov

Another fundamental application is the formation of organometallic reagents. The reaction of alkyl halides with magnesium metal to form Grignard reagents proceeds through a radical mechanism on the magnesium surface. adichemistry.commnstate.edu Therefore, this compound could be converted into its corresponding Grignard reagent, (1,3-dimethoxypropan-2-yl)magnesium bromide. This transformation converts the electrophilic C-2 carbon into a highly nucleophilic one, making it a valuable intermediate for forming new carbon-carbon bonds with electrophiles like aldehydes, ketones, and esters. youtube.com

Table 4: Hypothetical Application in Radical Cyclization

Precursor StructureRadical InitiatorIntermediate RadicalCyclization ModeProduct
N-allyl-2-bromo-1,3-dimethoxypropanamideAIBN / Bu₃SnHN-allyl-1,3-dimethoxypropan-2-amido radical5-exo-trigSubstituted γ-lactam

Applications of 2 Bromo 1,3 Dimethoxypropane in Advanced Organic Synthesis

Role as a Versatile Synthetic Building Block

The utility of 2-Bromo-1,3-dimethoxypropane as a synthetic building block is derived from the orthogonal reactivity of its functional groups. The bromine atom serves as a handle for nucleophilic substitution and organometallic reactions, while the methoxy (B1213986) groups represent stable ether linkages that can influence the molecule's conformation and solubility, and can be conceptualized as a protected or masked 1,3-dihydroxypropane unit.

As an alkylating agent, this compound provides a three-carbon chain bearing two methoxy groups. The carbon-bromine bond is susceptible to nucleophilic attack, allowing for the covalent attachment of this dimethoxypropyl fragment to a wide range of substrates, including carbanions, amines, alkoxides, and thiolates. This reaction introduces the –CH(CH₂OCH₃)₂ unit into a target molecule. The dual methoxy groups can impart increased lipophilicity and modulate the electronic properties of the final product. While specific, high-yield examples in peer-reviewed literature are not extensively documented for this compound itself, its structure is analogous to other widely used alkylating agents, and its application in this manner follows fundamental principles of organic reactivity.

Carbon-carbon bond formation is fundamental to the construction of molecular frameworks. This compound is well-suited to participate in several classes of these critical reactions. As an alkyl bromide, it can be converted into an organometallic reagent, such as a Grignard or organolithium species, by reaction with magnesium or lithium metal. This transformation inverts the polarity of the carbon atom, turning it from an electrophile into a potent nucleophile capable of reacting with carbonyls, epoxides, and other electrophilic partners.

Furthermore, it can serve as an electrophilic partner in transition-metal-catalyzed cross-coupling reactions. While less common than reactions involving sp²-hybridized carbons, coupling reactions involving alkyl halides are a powerful tool in synthesis.

Table 1: Potential Carbon-Carbon Bond Forming Reactions

Reaction TypeReagentsProduct TypePotential Application
Grignard FormationMg, THFRMgBrNucleophilic addition to aldehydes/ketones
Organocuprate Coupling1. 2 Li, Et₂O; 2. CuIR₂CuLi1,4-Conjugate addition to α,β-unsaturated ketones
Suzuki CouplingArylboronic acid, Pd catalyst, BaseAryl-RSynthesis of substituted aromatic compounds
Sonogashira CouplingTerminal alkyne, Pd/Cu catalyst, BaseAlkynyl-RSynthesis of internal alkynes

This table illustrates the theoretical potential of this compound in standard C-C bond-forming reactions based on the known reactivity of alkyl bromides.

Strategic Intermediate in Complex Molecule and Natural Product Synthesis

The true measure of a synthetic building block is its successful application in the total synthesis of complex molecules and natural products. The combination of a latent carbonyl group (in the form of an acetal) and a reactive handle (the bromine atom) makes molecules like this compound strategically valuable. This structural motif allows for a sequence of reactions where the bromine is used first for chain elongation or cyclization, and the acetal (B89532) is unmasked later to reveal a carbonyl for further elaboration.

While direct application of this compound in a completed total synthesis is not prominently featured in the literature, the utility of a closely related compound, 3-Bromo-1,1-dimethoxypropan-2-one, is well-established. This α-bromo acetal is a key intermediate in the total synthesis of several pyrrole-imidazole marine alkaloids, such as oroidin (B1234803) and hymenidin (B1674120) . In these syntheses, the α-bromo ketone partakes in Hantzsch-type reactions to construct the imidazole (B134444) core, showcasing the strategic advantage of having masked and reactive functionalities within the same building block. By analogy, this compound offers a similar strategic potential for syntheses requiring a three-carbon electrophilic fragment with protected hydroxyl groups.

Application in Polyketide Fragment Synthesis (e.g., related to oscillariolide and phormidolides A-C)

The synthesis of complex polyketides, such as the marine natural products oscillariolide and phormidolides A-C, presents a significant challenge to synthetic chemists. A key structural feature of these molecules is a bromo-methoxy-diene (BMD) moiety, the construction of which requires a carefully planned synthetic route. Research into the synthesis of the phormidolides has identified the eastern fragment of the molecule, which contains this unusual bromo-methoxy-diene, as a critical synthetic target. manchester.ac.uk

A significant breakthrough in accessing this key structural element involves the synthesis of (E)-4-Bromo-3-methoxybut-3-en-2-one. A scalable and efficient methodology for the preparation of this key fragment has been developed, notably starting from 1,3-dibromo-2,2-dimethoxypropane (B40201). This synthesis proceeds through a series of transformations, including the formation of a dibromo-methoxy intermediate, which is then elaborated to the target bromo-enolether ketone. The structural similarity between 1,3-dibromo-2,2-dimethoxypropane and this compound suggests the latter's potential as a viable precursor for similar synthetic strategies. The presence of the 1,3-dimethoxypropane (B95874) backbone in the starting material provides the core structure from which the bromo-methoxy-diene can be constructed.

The successful synthesis of the BMD motif is a critical step towards the total synthesis of oscillariolide and the phormidolides, compounds that have demonstrated cytotoxic activity against various cancer cell lines. The versatility of the synthetic approach starting from a dimethoxypropane derivative highlights the importance of such building blocks in the assembly of complex natural products. science.gov

Compound Family Key Structural Motif Synthetic Precursor Mentioned in Literature
OscillariolideBromo-methoxy-diene1,3-dibromo-2,2-dimethoxypropane
Phormidolides A-CBromo-methoxy-diene1,3-dibromo-2,2-dimethoxypropane

Synthesis of Pharmacologically Relevant Scaffolds (general utility of related compounds)

The 1,3-dimethoxypropane scaffold, derivable from this compound, represents a valuable building block in medicinal chemistry for the synthesis of pharmacologically active compounds. While direct applications of this compound are not extensively documented in publicly available literature, the utility of the core 1,3-dimethoxypropane structure and its derivatives is evident in several areas of pharmaceutical and materials science.

For instance, substituted 1,3-dimethoxypropane analogs are utilized as reagents in the production of medicinal compounds. The 1,3-dialkoxypropane unit can be incorporated into larger molecules to influence their physical and biological properties. The flexibility and stereochemistry of this unit can be exploited to create diverse molecular shapes, which is a key aspect of designing ligands for biological targets.

Furthermore, the functionalization of polymers with moieties derived from dimethoxypropane derivatives is a strategy employed in the development of advanced drug delivery systems. For example, 2,2-dimethoxypropane (B42991) is used to protect hydroxyl groups in monomers prior to polymerization. This allows for the creation of biodegradable polyesters with pendant hydroxyl groups after deprotection, which can then be functionalized for specific drug delivery applications. These functionalized polymers can be designed to form nanoparticles or micelles for encapsulating therapeutic agents, with the potential for controlled drug release.

The general synthetic utility of bromoalkanes in conjunction with the presence of the dimethoxypropane moiety suggests that this compound could be a useful intermediate for introducing the 1,3-dimethoxypropyl group into a variety of molecular scaffolds, thereby providing access to new chemical entities with potential therapeutic applications.

Organometallic Chemistry and Catalytic Reactions

The reactivity of the carbon-bromine bond in this compound makes it a suitable substrate for a range of organometallic reactions, including the formation of Grignard reagents and participation in palladium-catalyzed cross-coupling reactions. These transformations are fundamental in organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds.

Grignard Reactions Involving this compound

Grignard reagents, with the general formula RMgX, are powerful nucleophiles widely used for the formation of carbon-carbon bonds. nih.govnih.gov They are typically prepared by the reaction of an organic halide with magnesium metal in an ethereal solvent. nih.gov The formation of a Grignard reagent from this compound would result in 2-(1,3-dimethoxypropyl)magnesium bromide. This organometallic species would possess a nucleophilic carbon at the 2-position of the propane (B168953) chain, flanked by two methoxy groups.

The general procedure for preparing a Grignard reagent involves the slow addition of the alkyl halide to a suspension of magnesium turnings in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). mdpi.com The reaction is often initiated with a small crystal of iodine or a few drops of a more reactive alkyl halide to activate the magnesium surface. Once formed, the Grignard reagent is typically used in situ.

The reactivity of the Grignard reagent derived from this compound would be influenced by the presence of the two ether oxygen atoms. These could potentially coordinate to the magnesium center, influencing the reagent's solubility and reactivity. The nucleophilic 2-(1,3-dimethoxypropyl)magnesium bromide could then be used in a variety of subsequent reactions, such as:

Addition to carbonyl compounds: Reaction with aldehydes, ketones, and esters would lead to the formation of secondary, tertiary, and tertiary alcohols, respectively, incorporating the 1,3-dimethoxypropyl moiety. nih.gov

Reaction with carbon dioxide: This would yield a carboxylic acid with the 1,3-dimethoxypropyl group attached. nih.gov

Nucleophilic substitution: Reaction with other electrophiles would allow for the introduction of the 1,3-dimethoxypropyl group onto a variety of substrates.

Reactant for Grignard Reagent Expected Product Type
AldehydeSecondary Alcohol
KetoneTertiary Alcohol
EsterTertiary Alcohol
Carbon DioxideCarboxylic Acid

Palladium-Catalyzed Coupling Reactions of Halogenated Ethers

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for the formation of carbon-carbon and carbon-heteroatom bonds. While specific examples involving this compound are not prevalent in the literature, the reactivity of alkyl bromides in such reactions is well-established, and the principles can be extended to this substrate.

The general catalytic cycle for a palladium-catalyzed cross-coupling reaction, such as the Suzuki, Heck, or Stille reaction, involves three key steps: oxidative addition, transmetalation, and reductive elimination. mdpi.com In the context of this compound, the reaction would be initiated by the oxidative addition of the C-Br bond to a low-valent palladium(0) complex.

The success of such coupling reactions with alkyl bromides often depends on the choice of phosphine (B1218219) ligand, which can influence the rate of oxidative addition and suppress side reactions like β-hydride elimination. For primary alkyl bromides, bulky, electron-rich phosphine ligands have been shown to be effective. science.gov Given that this compound is a secondary alkyl bromide, the potential for β-hydride elimination exists, but the presence of the adjacent methoxy groups might influence the reaction pathway.

The compatibility of palladium-catalyzed coupling reactions with a wide range of functional groups, including ethers, makes them suitable for the functionalization of molecules like this compound. science.gov Potential cross-coupling partners could include organoboron compounds (Suzuki coupling), organotin compounds (Stille coupling), or alkenes (Heck coupling), leading to the formation of a variety of products where the bromine atom is replaced by a new carbon-based substituent.

Palladium-Catalyzed Reaction Coupling Partner General Product Type
Suzuki CouplingOrganoboron CompoundAlkylated/Arylated 1,3-dimethoxypropane
Stille CouplingOrganotin CompoundAlkylated/Arylated 1,3-dimethoxypropane
Heck CouplingAlkeneAlkenylated 1,3-dimethoxypropane

Computational and Theoretical Studies on 2 Bromo 1,3 Dimethoxypropane

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods would provide insights into the electronic distribution, stability, and reactivity of 2-Bromo-1,3-dimethoxypropane.

Molecular Geometry Optimization and Conformation Analysis

A crucial first step in any computational study is the optimization of the molecule's geometry to find its most stable three-dimensional structure. For this compound, this would involve determining the bond lengths, bond angles, and dihedral angles that result in the lowest energy state.

Conformational analysis would also be essential, as the rotation around the single bonds in the propane (B168953) backbone and the methoxy (B1213986) groups would lead to various conformers. Computational methods would be used to identify the most stable conformers and the energy barriers between them. This information is critical for understanding how the molecule's shape influences its physical properties and reactivity.

Frontier Molecular Orbital Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. This theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals would indicate how this compound is likely to react with other chemical species.

For instance, the location of the LUMO would suggest the most probable site for nucleophilic attack, while the location of the HOMO would indicate the site most susceptible to electrophilic attack. The HOMO-LUMO energy gap is also a key indicator of the molecule's kinetic stability.

Reaction Mechanism Modeling and Transition State Characterization

Computational modeling can be employed to investigate the pathways of chemical reactions involving this compound. This involves mapping out the potential energy surface of the reaction to identify the most likely mechanism.

Theoretical Elucidation of Substitution and Elimination Pathways

Given its structure as a secondary alkyl bromide, this compound can likely undergo both substitution (S_N1 and S_N2) and elimination (E1 and E2) reactions. Theoretical calculations would be used to determine the activation energies for each of these pathways, thereby predicting which mechanism is favored under different reaction conditions. The role of the solvent in stabilizing intermediates and transition states would also be a critical aspect of such a study.

Computational Prediction of Regio- and Stereoselectivity

In cases where multiple products can be formed, computational chemistry can predict the regio- and stereoselectivity of a reaction. For elimination reactions of this compound, theoretical models could predict the formation of the Zaitsev or Hofmann product. Similarly, for substitution reactions at a chiral center, the stereochemical outcome could be predicted by modeling the transition states leading to different stereoisomers.

Analysis of Intermolecular Interactions and Crystal Packing Motifs

Understanding the intermolecular forces is key to explaining the bulk properties of a substance, such as its melting point, boiling point, and solubility. While no crystal structure of this compound is publicly available, computational methods could be used to predict its crystal packing.

Such studies would analyze the nature and strength of non-covalent interactions, such as dipole-dipole interactions and hydrogen bonds (if applicable), that govern how the molecules arrange themselves in a solid state. This would provide insights into the material's properties and stability.

Hydrogen Bonding and Halogen Bonding Interactions

Hydrogen bonds and halogen bonds are crucial non-covalent interactions that dictate molecular recognition and the assembly of molecules in the solid state. Halogen bonds, in particular, involve an electrophilic region on a halogen atom interacting with a nucleophilic site. While the bromine atom in this compound could theoretically participate in halogen bonding, and the oxygen atoms of the methoxy groups could act as hydrogen bond acceptors, specific computational or experimental studies confirming and characterizing these interactions are not present in the available scientific literature.

General studies on other brominated organic molecules have utilized quantum-chemical methods to analyze the nature of halogen bonding, often revealing that these interactions are driven by a combination of electrostatics, dispersion, and donor-acceptor interactions. For instance, theoretical calculations on bromobenzene (B47551) complexes have been used to understand the geometry and energy of halogen bonds. However, such specific analyses have not been extended to this compound.

Lattice Energy Calculations and Crystal Polymorphism

The arrangement of molecules in a crystal lattice and the energetic stability of this arrangement are fundamental to understanding a compound's physical properties. Lattice energy calculations, often performed using computational methods, provide insight into the stability of a crystal structure. Polymorphism, the ability of a solid material to exist in more than one crystalline form, is a critical consideration in materials science and pharmaceuticals, as different polymorphs can exhibit distinct physical and chemical properties.

Currently, there are no published studies detailing the crystal structure of this compound. Consequently, lattice energy calculations have not been performed for this compound. The absence of crystallographic data also means that the existence of different polymorphic forms of this compound has not been investigated or reported. The study of polymorphism often involves experimental screening and characterization by techniques such as X-ray diffraction, coupled with computational predictions of possible crystal structures, none of which have been documented for this specific compound.

Advanced Spectroscopic Characterization and Analytical Methodologies for 2 Bromo 1,3 Dimethoxypropane Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For 2-Bromo-1,3-dimethoxypropane, high-resolution ¹H and ¹³C NMR, along with two-dimensional (2D) NMR techniques, offer a complete picture of its proton and carbon framework.

High-Resolution ¹H and ¹³C NMR for Structural Elucidation

The ¹H NMR spectrum of this compound is anticipated to exhibit three distinct signals, corresponding to the three unique proton environments in the molecule. The chemical shifts of these protons are influenced by the electronegativity of the adjacent atoms. The methine proton (CH-Br) at the C2 position is expected to be the most deshielded due to the electron-withdrawing effect of the bromine atom, thus appearing at the lowest field. The methylene (B1212753) protons (CH₂) at the C1 and C3 positions, being adjacent to oxygen atoms, will also be shifted downfield compared to typical alkane protons. The methyl protons (OCH₃) will likely appear at the highest field.

Similarly, the proton-decoupled ¹³C NMR spectrum is predicted to show three signals, corresponding to the three non-equivalent carbon atoms. The carbon atom bonded to the bromine (C2) will be significantly downfield. The methylene carbons (C1 and C3) attached to the oxygen atoms will also be downfield, while the methyl carbons of the methoxy (B1213986) groups will be the most upfield.

Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
CH-Br (1H, C2)4.0 - 4.5Quintet5.0 - 7.0
OCH₂ (4H, C1 & C3)3.5 - 3.8Doublet5.0 - 7.0
OCH₃ (6H)3.2 - 3.4SingletN/A

Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C2 (CH-Br)50 - 60
C1 & C3 (OCH₂)70 - 80
OCH₃55 - 65

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignments

Two-dimensional (2D) NMR experiments are instrumental in confirming the connectivity of atoms within the this compound molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal correlations between coupled protons. A cross-peak would be expected between the methine proton at C2 and the methylene protons at C1 and C3, confirming their adjacent relationship.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. The HSQC spectrum would show correlations between the C2 proton and the C2 carbon, the C1/C3 protons and the C1/C3 carbons, and the methoxy protons and the methoxy carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy identifies longer-range couplings between protons and carbons (typically over two to three bonds). For this compound, key HMBC correlations would include:

The methoxy protons showing a correlation to the C1 and C3 carbons.

The C2 proton showing correlations to the C1 and C3 carbons.

The C1/C3 protons showing correlations to the C2 carbon and the methoxy carbons.

These 2D NMR techniques collectively provide unambiguous evidence for the proposed structure of this compound.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental formula of this compound. The presence of bromine is readily identified by the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which are in an approximate 1:1 ratio. This results in two molecular ion peaks of nearly equal intensity, separated by two m/z units (M⁺ and M+2).

Predicted HRMS Data for this compound (C₅H₁₁BrO₂)

IonCalculated m/z (⁷⁹Br)Calculated m/z (⁸¹Br)
[M]⁺182.0000184.0000
[M+H]⁺183.0000185.0000
[M+Na]⁺205.0000207.0000

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathways

Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of a precursor ion (such as the molecular ion) to generate product ions. The fragmentation pattern provides valuable structural information. For this compound, fragmentation is expected to occur at the weakest bonds and lead to the formation of stable fragments.

Key predicted fragmentation pathways include:

Loss of a bromine radical: The C-Br bond is relatively weak and can undergo homolytic cleavage to lose a bromine radical (•Br), resulting in a prominent cation.

Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen atoms (alpha-cleavage) is a common fragmentation pathway for ethers and would lead to the formation of resonance-stabilized oxonium ions.

Loss of a methoxy group: Cleavage of the C-O bond can result in the loss of a methoxy radical (•OCH₃) or a methoxy cation ([OCH₃]⁺).

Predicted Key Fragments in the MS/MS Spectrum of this compound

m/z (for ⁷⁹Br)Proposed Fragment Structure
151/153[M - OCH₃]⁺
103[M - Br]⁺
73[CH₂(OCH₃)CH₂]⁺
45[CH₂OCH₃]⁺

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. For this compound, the IR spectrum is expected to be dominated by strong absorptions corresponding to the C-O and C-H bonds. The C-Br stretching vibration is also expected, though it may be weaker and appear in the fingerprint region.

Raman Spectroscopy: Raman spectroscopy is a light scattering technique that also provides information about molecular vibrations. It is particularly sensitive to non-polar bonds and symmetric vibrations. The C-Br bond often gives a strong signal in the Raman spectrum.

Predicted Vibrational Frequencies for this compound

Vibrational ModePredicted IR Frequency (cm⁻¹)Predicted Raman Frequency (cm⁻¹)
C-H stretch (alkane)2850-3000 (strong)2850-3000 (strong)
C-O stretch (ether)1050-1150 (strong)800-950 (weak)
C-Br stretch515-690 (medium)500-700 (strong)
CH₂ bend1450-1470 (medium)1450-1470 (weak)

The complementary nature of IR and Raman spectroscopy provides a comprehensive analysis of the functional groups present in this compound. scribd.com

Identification of Characteristic Absorption Bands

Key expected vibrational modes include:

C-H Stretching: Aliphatic C-H stretching vibrations are anticipated in the 2850-3000 cm⁻¹ region. The methoxy groups (O-CH₃) will likely show distinct stretches within this range.

C-H Bending: Bending vibrations of the methyl and methylene groups are expected in the 1350-1480 cm⁻¹ region.

C-O Stretching: The presence of the two ether linkages (C-O-C) will give rise to strong C-O stretching absorption bands, typically in the 1050-1250 cm⁻¹ region. The asymmetry and symmetry of these stretches can sometimes provide conformational information.

C-Br Stretching: The carbon-bromine bond is expected to produce a characteristic absorption in the lower frequency "fingerprint" region of the IR spectrum, generally between 500 and 700 cm⁻¹. The exact position can be influenced by the conformation of the molecule.

An illustrative table of expected characteristic IR absorption bands for this compound is presented below, based on established correlation tables and data from related compounds.

Vibrational ModeExpected Wavenumber Range (cm⁻¹)Intensity
C-H (alkane) stretching2850 - 3000Strong
C-H bending1350 - 1480Medium
C-O (ether) stretching1050 - 1250Strong
C-Br stretching500 - 700Medium

This table is predictive and based on the analysis of analogous chemical structures.

Conformational Insights from Vibrational Spectra

The rotational freedom around the C-C and C-O single bonds in this compound allows for the existence of multiple conformational isomers (conformers). These different spatial arrangements of the atoms can lead to subtle but measurable differences in the vibrational spectra.

For instance, the C-Br stretching frequency can be sensitive to the dihedral angle between the bromine atom and adjacent groups. By analyzing the IR and Raman spectra, potentially at different temperatures, it may be possible to identify the presence of different conformers and, in some cases, determine their relative populations. Computational chemistry methods are often employed in conjunction with experimental spectra to assign specific vibrational bands to particular conformers, providing a deeper understanding of the molecule's three-dimensional structure.

Chromatographic Techniques Coupled with Spectrometry

To assess the purity of this compound and to analyze complex mixtures containing its derivatives, chromatographic techniques coupled with spectrometric detection are indispensable.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds like this compound. The gas chromatograph separates the components of a sample based on their boiling points and interactions with the stationary phase of the column. The separated components then enter the mass spectrometer, where they are ionized and fragmented.

The resulting mass spectrum is a unique fingerprint of the molecule, showing the mass-to-charge ratio of the molecular ion and its various fragments. For this compound, the mass spectrum would be expected to show a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom (with its two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio).

Key fragmentation pathways for bromoalkanes and ethers often involve:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen atom of the ether.

Loss of a bromine radical: This would result in a fragment ion with a mass corresponding to the remaining organic cation.

Loss of a methoxy group: Fragmentation involving the cleavage of a C-O bond.

Below is a hypothetical table of major fragments that might be observed in the mass spectrum of this compound.

Fragment IonProposed Structure
[M]+• and [M+2]+•Molecular ions containing ⁷⁹Br and ⁸¹Br
[M - CH₃O]+Loss of a methoxy group
[M - Br]+Loss of a bromine radical
[CH₂(OCH₃)CH(OCH₃)]+Result of C-Br bond cleavage
[CH₂OCH₃]+A common fragment from methoxy-containing compounds

This table is predictive and based on established fragmentation patterns of similar compounds.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Analysis

For derivatives of this compound that are less volatile, thermally labile, or of higher molecular weight, Liquid Chromatography-Mass Spectrometry (LC-MS) is the analytical technique of choice. LC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. The eluting compounds are then introduced into the mass spectrometer for detection and identification.

LC-MS is particularly useful for analyzing reaction mixtures, identifying byproducts, or studying the metabolic fate of this compound derivatives in biological systems. The choice of ionization source (e.g., Electrospray Ionization - ESI or Atmospheric Pressure Chemical Ionization - APCI) would depend on the polarity and thermal stability of the specific derivatives being analyzed. The high sensitivity and selectivity of LC-MS allow for the detection and quantification of these compounds even at very low concentrations. The characteristic isotopic signature of bromine remains a powerful tool for identifying bromine-containing compounds within complex mixtures.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-bromo-1,3-dimethoxypropane with high purity?

  • Methodological Answer : The synthesis typically involves bromination of 1,3-dimethoxypropane using brominating agents like HBr or PBr₃ under controlled conditions. For improved selectivity, a continuous flow reactor with efficient heat transfer is recommended to minimize side products such as over-brominated derivatives. Solvent choice (e.g., non-polar solvents like CCl₄) and reaction temperature (0–25°C) are critical to ensure regioselectivity . Purification via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate) is advised to achieve >95% purity.

Q. How does this compound participate in nucleophilic substitution reactions?

  • Methodological Answer : The bromine atom acts as a leaving group in SN₂ reactions. For example, treatment with sodium methoxide (NaOMe) in methanol replaces bromine with methoxy groups, yielding 1,2,3-trimethoxypropane. Polar aprotic solvents (e.g., DMSO) enhance reaction rates by stabilizing transition states. Kinetic studies suggest pseudo-first-order behavior under excess nucleophile conditions .

Q. What analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • GC-MS : To confirm molecular weight (MW: 183.03 g/mol) and detect impurities.
  • ¹H/¹³C NMR : Key signals include δ 3.3–3.5 ppm (methoxy protons) and δ 4.1–4.3 ppm (CH₂Br protons).
  • FT-IR : Peaks at ~560 cm⁻¹ (C-Br stretch) and ~1100 cm⁻¹ (C-O-C ether linkage) .

Advanced Research Questions

Q. How do steric and electronic factors influence the reactivity of this compound in Ziegler-Natta catalyst systems?

  • Methodological Answer : The compound's bulky 1,3-dimethoxy groups enable strong adsorption on MgCl₂(110) surfaces in Ziegler-Natta catalysts, which stabilizes active Ti centers. Computational models (DFT) show that the O–O distance (~3.0 Å) optimizes chelation with tetracoordinated Mg, enhancing polymerization activity for polypropylene. Contrastingly, less sterically hindered analogs exhibit weaker adsorption and lower catalytic efficiency .

Q. What explains contradictory diastereomeric excess (de) values in radical cyclization reactions involving this compound derivatives?

  • Methodological Answer : Discrepancies in de (e.g., 75–78% vs. lower values in literature) arise from solvent polarity and initiator choice. For example, AIBN-initiated reactions in toluene favor higher de due to reduced radical recombination. Kinetic trapping experiments and EPR spectroscopy can resolve competing pathways (e.g., β-scission vs. cyclization) .

Q. How does the solubility of this compound derivatives impact their biological activity?

  • Methodological Answer : Aqueous solubility thresholds (0.10–0.46 mmol/L) correlate with bioactivity cutoffs. Derivatives with solubility below 0.10 mmol/L (e.g., brominated aryl analogs) show negligible GABAA receptor modulation, while soluble analogs (e.g., fluorinated versions) exhibit potentiation. QSPR models using logP and molar volume predict this transition, guiding drug design .

Q. What strategies mitigate elimination side reactions during nucleophilic substitution of this compound?

  • Methodological Answer : Elimination to form allyl ethers is suppressed by:

  • Using weak bases (e.g., K₂CO₃ instead of KOtBu).
  • Low-temperature conditions (−20°C to 0°C).
  • Polar protic solvents (e.g., ethanol) that stabilize carbocation intermediates. Monitoring via TLC (hexane:EtOAc = 4:1) ensures reaction control .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.